2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile
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Description
2-{4-[(Diethylamino)sulfonyl]phenyl}-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile, commonly known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is extensively used in scientific research to study the physiological and biochemical effects of adenosine receptors.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Konstantinova et al. (2009) focused on the one-pot synthesis of dithiazoles, including compounds structurally related to the specified chemical, and evaluated their antimicrobial and antitumor activities. These compounds displayed significant activity against Gram-positive bacteria and fungi, as well as antiproliferative activity against human cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Konstantinova et al., 2009).
Antibacterial and Surface Activity
Research by El-Sayed (2006) described the synthesis of 1,2,4-triazole derivatives demonstrating antimicrobial activity and potential use as surface active agents. This study highlights the diverse biological applications of compounds within the same chemical family, indicating their role in developing novel antimicrobial solutions (El-Sayed, 2006).
Anticancer Activities
Kachaeva et al. (2018) synthesized and characterized a series of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, showing promising anticancer activities. These compounds exhibited growth inhibitory and cytotoxic activities against various cancer cell lines, especially leukemia, renal, and breast cancer subpanels. Such findings underscore the potential of these compounds as frameworks for developing new anticancer drugs (Kachaeva et al., 2018).
properties
IUPAC Name |
4-(4-cyano-5-pyrrolidin-1-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-3-22(4-2)26(23,24)15-9-7-14(8-10-15)17-20-16(13-19)18(25-17)21-11-5-6-12-21/h7-10H,3-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUGYWLDBSVCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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